molecular formula C9H11N5S B2391129 5-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946817-70-4

5-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2391129
CAS No.: 1946817-70-4
M. Wt: 221.28
InChI Key: FFNIZXWSKHYYCE-UHFFFAOYSA-N
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Description

5-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This compound features a unique structure that includes a cyclopropyl group, a methylpyrazol moiety, and a thiadiazole ring, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of cyclopropyl hydrazine with an appropriate diketone under acidic conditions.

    Introduction of the Thiadiazole Ring: The next step involves the introduction of the thiadiazole ring. This can be done by reacting the pyrazole derivative with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Final Amination: The final step involves the introduction of the amine group at the 2-position of the thiadiazole ring. This can be achieved through nucleophilic substitution reactions using appropriate amine sources.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and methyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can occur at the thiadiazole ring, leading to the formation of dihydrothiadiazole derivatives. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Cyclopropyl ketones, methyl ketones

    Reduction: Dihydrothiadiazole derivatives

    Substitution: Alkylated or acylated thiadiazole derivatives

Scientific Research Applications

5-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells.

    Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response. This modulation can lead to the inhibition of tumor growth and the enhancement of immune response against infections.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Cyclopropyl-1-methylpyrazol-3-yl)methanamine
  • 5-(5-Cyclopropyl-1-methylpyrazol-3-yl)acetonitrile
  • 5-(5-Cyclopropyl-1-methylpyrazol-3-yl)methanol

Uniqueness

5-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the cyclopropyl group, methylpyrazol moiety, and thiadiazole ring makes it a versatile compound with a wide range of applications in scientific research and industry.

Properties

IUPAC Name

5-(5-cyclopropyl-1-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5S/c1-14-7(5-2-3-5)4-6(13-14)8-11-12-9(10)15-8/h4-5H,2-3H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNIZXWSKHYYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NN=C(S2)N)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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